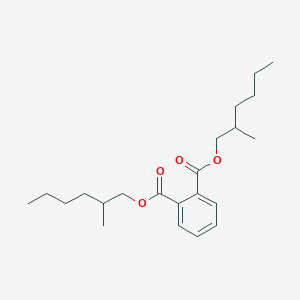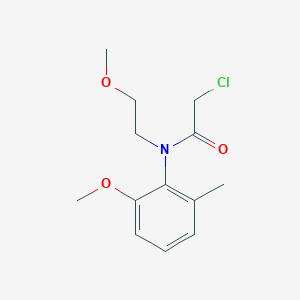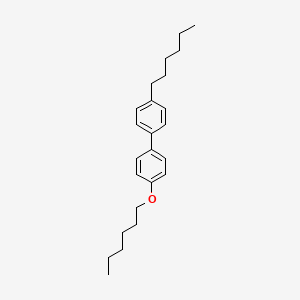
4-Hexyl-4'-(hexyloxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl: is a liquid crystalline compound known for its unique structural properties. It belongs to the class of biphenyl derivatives, which are widely studied for their applications in liquid crystal displays (LCDs) and other advanced materials. The compound’s structure consists of two phenyl rings connected by a single bond, with a hexyl group attached to one phenyl ring and a hexyloxy group attached to the other .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl typically involves the following steps:
Bromination: The starting material, biphenyl, is brominated to form 4-bromobiphenyl.
Alkylation: The 4-bromobiphenyl undergoes a Grignard reaction with hexylmagnesium bromide to introduce the hexyl group.
Etherification: The resulting 4-hexylbiphenyl is then reacted with hexyloxy bromide in the presence of a base to form 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products:
Oxidation: Formation of hexylbenzoic acid or hexyloxybenzoic acid.
Reduction: Formation of hexylphenol or hexyloxyphenol.
Substitution: Formation of nitro or bromo derivatives of the compound.
Scientific Research Applications
Chemistry: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is extensively used in the study of liquid crystalline materials. Its unique properties make it a valuable component in the development of new liquid crystal phases and materials .
Biology and Medicine: Its ability to form ordered structures can enhance the stability and efficacy of therapeutic agents .
Industry: In the industrial sector, 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is used in the manufacture of advanced display technologies, including LCDs and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism by which 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl exerts its effects is primarily related to its ability to form liquid crystalline phases. The compound’s molecular structure allows it to align in specific orientations under certain conditions, leading to the formation of nematic or smectic phases. These ordered structures are crucial for the compound’s applications in display technologies and other advanced materials .
Comparison with Similar Compounds
4-Hexyl-4’-isothiocyanatobiphenyl: Similar in structure but contains an isothiocyanate group instead of a hexyloxy group.
4-Hexyl-4’-biphenylcarbonitrile: Contains a cyano group instead of a hexyloxy group.
4-Hexyl-4’-biphenylcarboxylic acid: Contains a carboxylic acid group instead of a hexyloxy group.
Uniqueness: 4-Hexyl-4’-(hexyloxy)-1,1’-biphenyl is unique due to its hexyloxy group, which imparts distinct liquid crystalline properties. This makes it particularly valuable in applications requiring specific alignment and stability, such as in LCDs and OLEDs .
Properties
CAS No. |
56117-74-9 |
|---|---|
Molecular Formula |
C24H34O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
1-hexoxy-4-(4-hexylphenyl)benzene |
InChI |
InChI=1S/C24H34O/c1-3-5-7-9-11-21-12-14-22(15-13-21)23-16-18-24(19-17-23)25-20-10-8-6-4-2/h12-19H,3-11,20H2,1-2H3 |
InChI Key |
CFMHKKJQFWCAMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


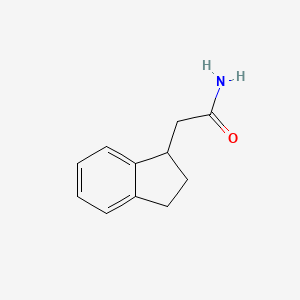
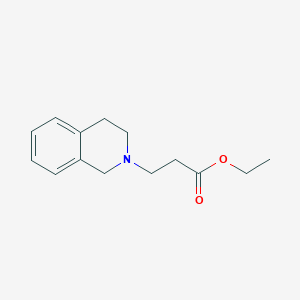
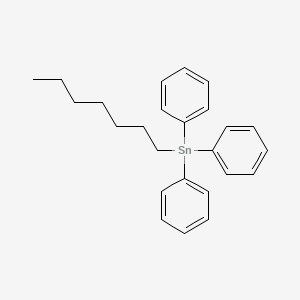
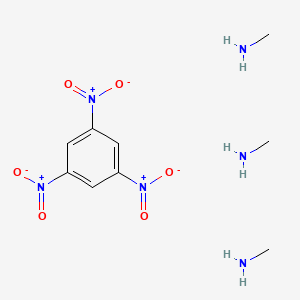
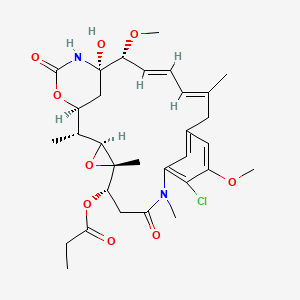

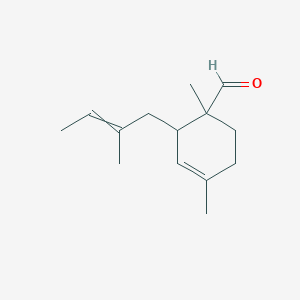
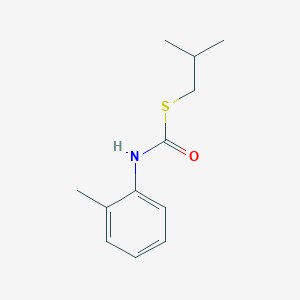
![methyl N-[(E)-ethoxyiminomethyl]carbamate](/img/structure/B14635489.png)
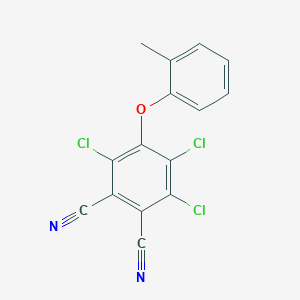
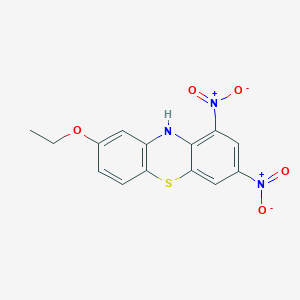
![Benzenamine, 2-[2-(1,3-dioxolan-2-yl)-4-pyridinyl]-](/img/structure/B14635523.png)
